molecular formula C7H9NOS B13159324 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one

2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one

Cat. No.: B13159324
M. Wt: 155.22 g/mol
InChI Key: UTFXWGBZARCLJW-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(2-methylthiophen-3-yl)ethan-1-one include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and applications compared to other thiophene derivatives .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-amino-1-(2-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3

InChI Key

UTFXWGBZARCLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)CN

Origin of Product

United States

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